Glnsf - 139163-14-7

Glnsf

Catalog Number: EVT-1203555
CAS Number: 139163-14-7
Molecular Formula: C30H44O5
Molecular Weight: 484.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glnsf, or Glutamine synthetase, is an enzyme that plays a crucial role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia to glutamine. This compound is essential for various biological processes, including neurotransmitter synthesis and the regulation of nitrogen levels in cells. Glnsf is classified as a ligase, specifically an amido transferase, due to its function in forming amide bonds.

Source

Glnsf is widely distributed in various organisms, including bacteria, plants, and animals. It is particularly abundant in the brain and liver, where it contributes significantly to metabolic processes. The enzyme is encoded by the GLUL gene in humans and is subject to complex regulatory mechanisms that ensure proper functioning under varying physiological conditions.

Classification

In terms of biochemical classification, Glnsf falls under:

  • Enzyme Commission Number: 6.3.1.2
  • Type: Ligase
  • Substrate Specificity: Primarily acts on glutamate and ammonia.
Synthesis Analysis

The synthesis of Glnsf can be achieved through various methods, which include both biological and synthetic routes.

Methods

  1. Biological Synthesis:
    • In vivo synthesis occurs through transcription of the GLUL gene followed by translation into the enzyme.
    • Post-translational modifications may occur, affecting enzyme activity and stability.
  2. Recombinant DNA Technology:
    • Cloning of the GLUL gene into expression vectors allows for large-scale production in host organisms such as Escherichia coli or yeast.
    • This method often employs affinity chromatography to purify the enzyme from cellular extracts.
  3. Chemical Synthesis:
    • While not commonly synthesized chemically due to its complexity, peptide synthesis techniques can be used to create fragments that mimic Glnsf for research purposes.

Technical Details

The recombinant production typically involves:

  • Vector Design: Selection of appropriate plasmids with strong promoters.
  • Transformation: Introducing plasmids into competent cells.
  • Induction: Using agents like IPTG to initiate protein expression.
  • Purification: Employing techniques such as Ni-NTA affinity chromatography for purification.
Molecular Structure Analysis

Glnsf has a complex three-dimensional structure that is critical for its function.

Structure

  • Primary Structure: Composed of approximately 463 amino acids in humans.
  • Secondary Structure: Contains alpha-helices and beta-sheets that stabilize its conformation.
  • Tertiary Structure: The active site comprises specific residues that interact with substrates.

Data

Crystallographic studies have provided insights into the molecular structure, revealing:

  • Active site configuration that accommodates glutamate and ammonia.
  • Structural motifs that facilitate substrate binding and catalysis.
Chemical Reactions Analysis

Glnsf participates in several key biochemical reactions:

Reactions

  1. Catalytic Reaction:
    Glutamate+NH3GlnsfGlutamine+H2O\text{Glutamate}+\text{NH}_3\xrightarrow{\text{Glnsf}}\text{Glutamine}+\text{H}_2\text{O}
    This reaction is vital for amino acid metabolism and nitrogen assimilation.
  2. Regulatory Mechanisms:
    • Glnsf activity is regulated by feedback inhibition from products such as glutamine.
    • Allosteric sites may modulate enzyme activity based on cellular nitrogen levels.

Technical Details

The kinetics of Glnsf can be studied using Michaelis-Menten kinetics, where parameters such as VmaxV_{max} and KmK_m are determined through enzyme assays.

Mechanism of Action

The mechanism by which Glnsf operates involves several steps:

Process

  1. Substrate Binding: Glutamate binds to the active site of Glnsf.
  2. Ammonia Incorporation: Ammonia is then introduced into the reaction, forming a tetrahedral intermediate.
  3. Product Formation: The intermediate collapses to release glutamine and regenerate the enzyme.

Data

Kinetic studies indicate that Glnsf operates via a sequential mechanism rather than a ping-pong mechanism, highlighting its role in maintaining cellular nitrogen balance.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Glnsf is crucial for its application in research and biotechnology.

Physical Properties

  • Molecular Weight: Approximately 50 kDa.
  • Isoelectric Point (pI): Typically around 5.5–7.0 depending on post-translational modifications.

Chemical Properties

  • Stability: Glnsf is generally stable under physiological conditions but may denature at extreme pH or temperature.
  • Solubility: Highly soluble in aqueous solutions, facilitating its enzymatic reactions.

Relevant analyses include thermal stability assays and pH optimization studies to determine optimal conditions for activity.

Applications

Glnsf has several scientific uses:

  1. Biotechnology: Utilized in recombinant protein production systems to enhance amino acid yields.
  2. Pharmaceutical Research: Targeted for drug design against neurological disorders where glutamine metabolism is disrupted.
  3. Clinical Diagnostics: Assays measuring Glnsf activity can serve as biomarkers for liver function or metabolic disorders.
Molecular Characterization of GlNSF

Structural Domains and Motifs in GlNSFGlNSF (Giardia lamblia N-ethylmaleimide-sensitive factor) is a AAA+ ATPase central to vesicular trafficking. Its domain architecture comprises:

  • D1 and D2 ATPase domains: Both contain Walker A (P-loop: GxxGxGKT) and Walker B (hhhhDE) motifs critical for ATP binding/hydrolysis. The D2 domain exhibits higher ATPase activity (≥80% of total), while D1 regulates oligomerization [9].
  • N-terminal domain (N-domain): Mediates cofactor recruitment (e.g., α-SNAPs) via hydrophobic pockets. Structural modeling reveals a β-sheet/α-helix fold conserved with yeast NSF (45% similarity) [4] [9].
  • Linker region: A 20-residue α-helix (residues 350–370) connecting D1-D2, enabling conformational shifts during SNARE complex disassembly [9].

Table 1: Structural Domains and Key Motifs in GlNSF

DomainKey MotifsFunctional RoleConservation
N-domainHydrophobic pocketsα-SNAP bindingModerate (35–45% identity to opisthokonts)
D1 ATPaseWalker A/B, Sensor 1/2ATP hydrolysis regulationHigh (>60% identity)
D2 ATPaseWalker A/B, SRHPrimary ATPase activityVery high (>75% identity)
Linkerα-helical loopInterdomain flexibilityLow (15–20% identity)

Functional assays reveal differential affinity for α-SNAP paralogues: GlNSF binds α-SNAP1 (GL50803_17224) with Kd = 0.8 μM, but shows weaker interaction with α-SNAP3 (Kd = 2.4 μM), suggesting isoform-specific roles [9].

Phylogenetic Relationships with NSF Homologs in Eukaryotes

Phylogenomic analysis positions GlNSF within a divergent clade of eukaryotic NSF proteins:

  • Deep-branching lineage: GlNSF clusters with diplomonad NSFs (e.g., Spironucleus salmonicida), sharing 68% amino acid identity, but only 40–45% identity with opisthokont orthologs [9].
  • Functional conservation: Despite sequence divergence, GlNSF rescues sec18-1 (NSF) temperature-sensitive mutants in Saccharomyces cerevisiae, confirming conserved ATP-dependent disassembly activity [9].
  • Motif retention: Walker motifs are 98% identical to human NSF, while linker regions show <20% identity, reflecting adaptation to streamlined vesicular trafficking in Giardia [4] [9].

Table 2: Phylogenetic Divergence of GlNSF Relative to Eukaryotic Homologs

Organism GroupAvg. Identity to GlNSFKey Structural Variations
Diplomonads65–70%Reduced linker length (15 residues)
Opisthokonts40–45%Extended N-domain (≥50 residues)
Archaeplastida35–40%D1 domain deletions

Gene Expression Patterns Across Giardia Lifecycle Stages

GlNSF expression is constitutive but dynamically regulated during stage transitions:

  • Trophozoites: Steady-state transcript levels (RPKM = 120 ± 15) with uniform cytoplasmic protein distribution, supporting basal vesicle fusion [3] [9].
  • Encystation (0–12 hr): Transcripts increase 2.3-fold (qPCR data), coinciding with ESV biogenesis. Protein relocalizes to encystation-specific vesicles (ESVs) – colocalizing with CWP1 in >70% of cells [3] [9].
  • Mature cysts: Transcripts decline (RPKM = 40 ± 8), but protein persists at peripheral vesicles, enabling excystation competence [3].
  • Oxidative stress response: GlNSF redistributes to peripheral vacuoles within 30 min of H2O2 exposure, independent of transcription changes [9].

Table 3: GlNSF Expression Dynamics During Lifecycle Transitions

Lifecycle StageTranscript Abundance (RPKM)Protein LocalizationFunctional Significance
Vegetative trophozoites120 ± 15Cytoplasmic, peripheral vesiclesConstitutive membrane fusion
Early encystation (4 hr)180 ± 20Nascent ESVsCyst wall protein transport
Late encystation (21 hr)250 ± 30Mature ESVsCyst wall assembly
Mature cysts40 ± 8Peripheral vesiclesExcystation readiness

SAGE data (GEO GSE8336) confirm minimal antisense transcription (<5% of tags), indicating efficient translation [3].

Properties

CAS Number

139163-14-7

Product Name

Glnsf

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aS)-10-hydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-6-oxo-3,4,5,6a,7,8,8a,10,11,12-decahydro-1H-picene-2-carboxylic acid

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

InChI

InChI=1S/C30H44O5/c1-25-13-14-26(2,24(34)35)15-19(25)18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-29(21,5)30(18,6)23(33)16-25/h7-8,20-22,31-32H,9-17H2,1-6H3,(H,34,35)/t20-,21-,22+,25-,26+,27+,28-,29-,30+/m1/s1

InChI Key

RHNWRQKXTGXIPM-MVKBXWJFSA-N

SMILES

CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O

Synonyms

GLNSF
glyyunnansapogenin F

Canonical SMILES

CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O

Isomeric SMILES

C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O

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